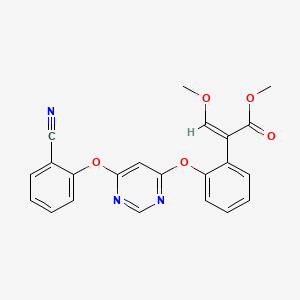

(Z)-Azoxystrobin

描述

属性

IUPAC Name |

methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXOXNFNRHQEC-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)\C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348332 | |

| Record name | (Z)-Azoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143130-94-3 | |

| Record name | (Z)-Azoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-Azoxystrobin: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to (Z)-Azoxystrobin. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the physicochemical characteristics, mechanism of action, and relevant experimental procedures for this specific isomer of the widely used fungicide, azoxystrobin.

Chemical Identity and Structure

This compound is the geometric isomer of the more common and biologically active (E)-Azoxystrobin.[] While the (E)-isomer is the primary component in commercial formulations, the (Z)-isomer can be formed through photoisomerization and is often considered a relevant impurity or degradate.[][2]

-

IUPAC Name: methyl (2Z)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate[3]

The core structure consists of an aryloxypyrimidine skeleton with two substituted phenyl rings. One phenyl ring has a cyano- group, and the other is attached to a methoxyacrylate group, which is characteristic of strobilurin fungicides.[3] The "(Z)" designation refers to the stereochemistry around the double bond of the acrylate group.

Caption: Chemical structure of this compound.

Physicochemical and Toxicological Properties

The physicochemical and toxicological properties of azoxystrobin are summarized in the tables below. It is important to note that much of the available data does not differentiate between the (E) and (Z) isomers, as the commercial product is predominantly the (E) form. However, these values provide a crucial reference for researchers.

Table 1: Physicochemical Properties of Azoxystrobin

| Property | Value | Reference(s) |

| Physical State | White to beige solid | [6] |

| Melting Point | 116 °C | [3] |

| Boiling Point | 581.3 ± 50.0 °C (Predicted) | [4] |

| Density | 1.33 - 1.34 g/cm³ | [3][4] |

| Vapor Pressure | 8.3 x 10⁻¹³ mm Hg at 25 °C | [3] |

| Water Solubility | 6.7 mg/L at 20 °C | [7] |

| Solubility in Organic Solvents (g/L at 20 °C) | Hexane: 0.057, n-octanol: 1.4, Methanol: 20, Toluene: 55, Acetone: 86, Ethyl acetate: 130, Acetonitrile: 340, Dichloromethane: 400 | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 2.50 at 20 °C | [3][7] |

| pKa | -0.93 ± 0.18 (Predicted) | [4] |

Table 2: Toxicological Data for Azoxystrobin

| Endpoint | Species | Value | Classification | Reference(s) |

| Acute Oral LD₅₀ | Rat | > 5000 mg/kg | Practically non-toxic | [6][8] |

| Acute Dermal LD₅₀ | Rat | > 2000 mg/kg | Low toxicity | [6] |

| Acute Inhalation LC₅₀ (4h) | Rat | 0.7 - 0.96 mg/L | Moderately toxic | [6][9] |

| Eye Irritation | Rabbit | Slightly irritating | - | [6] |

| Skin Irritation | Rabbit | Slightly irritating | - | [6] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | - | [6] |

| Freshwater Fish LC₅₀ (96h) | Rainbow Trout | 0.47 - 1.76 mg/L | Highly toxic | [8][10] |

| Freshwater Invertebrate EC₅₀ (48h) | Daphnia magna | 0.259 - 0.83 mg/L | Highly toxic | [8][10] |

| Earthworm LC₅₀ | - | 278 mg/kg | Low toxicity | [8] |

| Honey Bee Acute Contact LD₅₀ | - | > 200 µ g/bee | Practically non-toxic | [8] |

Table 3: Environmental Fate of Azoxystrobin

| Parameter | Value | Conditions | Reference(s) |

| Soil Half-life (DT₅₀) | 8.1 - 12 weeks (aerobic) | Varies with soil type and conditions | [11][12] |

| Aqueous Photolysis Half-life (DT₅₀) | 8.7 - 13.9 days | pH 7 | [13] |

| Hydrolytic Degradation | Stable | pH 5, 7, 9 at 25 °C | [14] |

| Soil Adsorption Coefficient (Koc) | 207 - 594 | Indicates moderate to low mobility | [11] |

Mechanism of Action

Azoxystrobin, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration.[15][16] It specifically targets the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.[15][17] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c₁, which in turn halts the production of ATP, the primary energy currency of the cell.[15][17] The disruption of this critical energy-producing pathway leads to the inhibition of fungal spore germination and mycelial growth, ultimately causing cell death.[15][18]

Caption: Inhibition of mitochondrial respiration by Azoxystrobin.

Experimental Protocols

This section outlines common experimental methodologies for the synthesis, purification, and analysis of this compound.

Synthesis and Purification

The synthesis of azoxystrobin is a multi-step process. While various routes exist, a common approach involves the construction of the key intermediates followed by their coupling.[19][20] The (Z)-isomer is often produced as a byproduct or through photoisomerization of the (E)-isomer.

General Synthesis Outline:

-

Preparation of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: This intermediate is typically formed by reacting (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate with 4,6-dichloropyrimidine in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., N,N-dimethylformamide).[19]

-

Ullmann-type Coupling: The intermediate from step 1 is then reacted with 2-cyanophenol. This reaction is often catalyzed and carried out in a solvent like dimethylformamide at elevated temperatures to form azoxystrobin.[19][21]

Purification Protocol:

A common method for purifying crude azoxystrobin involves recrystallization.

-

Dissolution: Dissolve the crude azoxystrobin product in a suitable solvent, such as ethyl acetate, at room temperature.[22]

-

Decolorization (Optional): Add activated carbon to the solution and stir for 1-2 hours to remove colored impurities. Filter to remove the carbon.[22]

-

Crystallization: Add a non-polar solvent like n-hexane to the filtrate. Cool the mixture to 0-5 °C and stir for at least 1.5 hours to induce crystallization.[22]

-

Isolation: Collect the precipitated crystals by filtration.

-

Drying: Dry the purified product, for example, by baking, to obtain the final azoxystrobin finished product.[22]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the determination of azoxystrobin and its (Z)-isomer.

4.2.1 HPLC-UV/DAD Method for Formulations

This method is suitable for the simultaneous quantification of (E)- and this compound in pesticide formulations.[2][3][23]

-

Chromatographic Conditions:

-

Standard Preparation:

-

Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask.

-

Add diluent (mobile phase), sonicate to dissolve, and dilute to volume.

-

Perform a serial dilution (e.g., 1.0 mL to 10 mL) to achieve a suitable working concentration.[3]

-

-

Sample Preparation:

-

Accurately weigh an amount of the formulation equivalent to about 50 mg of azoxystrobin into a 50 mL volumetric flask.

-

Add diluent, sonicate to dissolve, and dilute to volume.

-

Filter the solution if necessary and perform a serial dilution similar to the standard.[3]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Quantify the this compound content by comparing the peak area with that of the reference standard.

4.2.2 GC-MS Method for Residue Analysis

This method is suitable for determining trace levels of azoxystrobin in environmental or biological matrices like fruits, vegetables, and soil.[5][7][13]

-

Extraction:

-

Cleanup (Purification):

-

GC-MS Conditions:

-

Column: HP-5 or equivalent non-polar capillary column (e.g., 30 m x 0.32 mm i.d. x 0.25 µm film thickness).[25]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[25]

-

Temperature Program: An initial oven temperature of ~240 °C, ramped to ~300 °C.[25]

-

Injector Temperature: 250 °C.[25]

-

MS Detection: Electron Impact (EI) ionization. Use Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions such as m/z 344, 372, and 403.[5][13]

-

-

Quantification: Create a calibration curve using matrix-matched standards to compensate for matrix effects. Calculate the residue concentration in the sample based on this curve.

Caption: General workflow for azoxystrobin residue analysis.

Resistance Management

The development of resistance in fungal populations is a significant concern for single-site inhibitors like azoxystrobin.[15][26] Resistance is often associated with specific point mutations, such as F129L and G143A, in the cytochrome b gene, which reduces the binding affinity of the fungicide.[27][28]

Resistance Monitoring Protocol Outline:

-

Isolate Collection: Collect fungal isolates (e.g., Alternaria solani) from fields with suspected resistance.[27]

-

In Vitro Sensitivity Assay:

-

Culture the isolates on fungicide-amended media with varying concentrations of azoxystrobin.

-

Determine the effective concentration that inhibits 50% of growth or spore germination (EC₅₀).[27]

-

Compare the EC₅₀ values to those of known sensitive (baseline) isolates. A significant increase in the EC₅₀ value indicates reduced sensitivity.[27]

-

-

Molecular Analysis (Optional):

To mitigate resistance, it is recommended to rotate azoxystrobin with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that have different modes of action and to use it as part of an Integrated Pest Management (IPM) program.[17][26]

References

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations - Int J Pharm Chem Anal [ijpca.org]

- 4. epa.gov [epa.gov]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. fao.org [fao.org]

- 7. fao.org [fao.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. fsc.go.jp [fsc.go.jp]

- 10. apparentag.com.au [apparentag.com.au]

- 11. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Persistence of Azoxystrobin in/on Grapes and Soil in Different Grapes Growing Areas of India - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Determination of azoxystrobin residues in fruits and vegetables by gas chromatography/mass spectrometry with solid-phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fao.org [fao.org]

- 15. pomais.com [pomais.com]

- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 17. redeagleinternational.com [redeagleinternational.com]

- 18. researchgate.net [researchgate.net]

- 19. US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. patents.justia.com [patents.justia.com]

- 22. CN104119282A - Method for decoloring and purifying azoxystrobin - Google Patents [patents.google.com]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. scielo.br [scielo.br]

- 25. ppqs.gov.in [ppqs.gov.in]

- 26. cdms.telusagcg.com [cdms.telusagcg.com]

- 27. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 28. Monitoring and Tracking Changes in Sensitivity to Azoxystrobin Fungicide in Alternaria solani in Wisconsin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (Z)-Azoxystrobin on Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Azoxystrobin, a member of the strobilurin class of fungicides, exerts its potent antifungal activity through the specific inhibition of mitochondrial respiration. This technical guide provides a comprehensive overview of the molecular mechanism underlying this inhibition, focusing on its interaction with the cytochrome bc1 complex (Complex III) of the electron transport chain. Detailed experimental protocols for assessing the impact of this compound on mitochondrial function, quantitative data on its inhibitory effects, and visual representations of the key pathways and workflows are presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound is a highly specific inhibitor of the mitochondrial respiratory chain.[1][2][3] Its primary molecular target is the cytochrome bc1 complex , also known as Complex III.[1][2] Azoxystrobin binds to the Quinone outside (Qo) site of cytochrome b, which is a key subunit of the cytochrome bc1 complex.[1][2][3] This binding action physically obstructs the transfer of electrons from ubiquinol to cytochrome c1.[2]

The inhibition of electron flow at this critical juncture has several profound consequences for the fungal cell:

-

Disruption of the Electron Transport Chain: The primary function of the electron transport chain is to shuttle electrons from NADH and FADH2 to molecular oxygen, a process that is coupled to the pumping of protons across the inner mitochondrial membrane. By blocking electron transfer at Complex III, azoxystrobin effectively halts this entire process.

-

Inhibition of ATP Synthesis: The proton gradient generated by the electron transport chain is the driving force for ATP synthase (Complex V) to produce ATP, the cell's primary energy currency. The disruption of the proton gradient by azoxystrobin leads to a rapid and severe depletion of cellular ATP levels.[3]

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain leads to an accumulation of electrons upstream of the inhibition site. This can result in the partial reduction of molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS).[1] This increase in ROS contributes to cellular oxidative stress, damaging cellular components such as lipids, proteins, and DNA.

-

Induction of Apoptosis: The combination of ATP depletion and oxidative stress can trigger the intrinsic apoptotic pathway. This programmed cell death cascade ultimately leads to the demise of the fungal cell.[1]

The following diagram illustrates the mechanism of action of this compound on the mitochondrial electron transport chain.

Caption: Mechanism of this compound action on the mitochondrial electron transport chain.

Quantitative Data

The inhibitory potency of this compound has been quantified in various fungal species and cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to inhibit a biological process by 50%.

Table 1: IC50 Values of this compound for Mycelial Growth Inhibition in Various Fungi

| Fungal Species | IC50 (µg/mL) | Reference |

| Sclerotinia sclerotiorum | 0.015 - 0.045 | [4] |

| Botrytis cinerea | 0.02 - 0.06 | [3] |

| Alternaria solani | 0.03 - 0.08 | [5] |

| Pyricularia oryzae | 0.01 - 0.05 | [5] |

| Rhizoctonia solani | 0.04 - 0.12 | [5] |

Table 2: IC50 Values of this compound for Inhibition of Mitochondrial Respiration (Complex III activity)

| Organism/Cell Line | IC50 (µM) | Reference |

| Saccharomyces cerevisiae | 0.009 | |

| Bovine heart mitochondria | 0.005 | |

| Human HepG2 cells | 2.5 | |

| Rat L6 myotubes | ~5 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Mitochondrial Respiration Assay using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. The "Mito Stress Test" is a standard assay that utilizes sequential injections of mitochondrial inhibitors to assess various parameters of mitochondrial function.

Experimental Workflow:

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Detailed Protocol:

-

Cell Seeding: Seed appropriate cells (e.g., fungal spores, mammalian cell lines) in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.

-

Compound Treatment: The following day, treat the cells with varying concentrations of this compound dissolved in the appropriate assay medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at the appropriate temperature for the desired duration of treatment.

-

Assay Medium Exchange: Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and pre-warmed to 37°C.

-

Seahorse XF Analyzer Setup:

-

Hydrate the sensor cartridge overnight in Seahorse XF Calibrant.

-

Load the injector ports of the hydrated sensor cartridge with the following mitochondrial inhibitors (typical final concentrations):

-

Port A: Oligomycin (1.0 - 2.0 µM)

-

Port B: FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (0.5 - 2.0 µM)

-

Port C: Rotenone (0.5 µM) and Antimycin A (0.5 µM)

-

-

-

Run the Assay: Calibrate the sensor cartridge and then replace the calibrant plate with the cell culture plate. Initiate the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure OCR before and after each inhibitor injection.

-

Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Determination of Inhibition Constant (Ki) for Cytochrome bc1 Complex

Enzyme kinetics studies are crucial for quantifying the inhibitory potency of a compound. The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme.

Protocol Outline:

-

Isolation of Mitochondria or Cytochrome bc1 Complex: Isolate mitochondria from the target organism or purify the cytochrome bc1 complex.

-

Enzyme Activity Assay:

-

The activity of the cytochrome bc1 complex is typically measured spectrophotometrically by monitoring the reduction of cytochrome c at 550 nm.

-

The reaction mixture contains a suitable buffer, a source of electrons (e.g., ubiquinol-2), and oxidized cytochrome c.

-

-

Inhibition Studies:

-

Perform the enzyme activity assay in the presence of varying concentrations of both the substrate (ubiquinol-2) and the inhibitor (this compound).

-

Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

-

Data Analysis:

-

Plot the data using a double reciprocal plot (Lineweaver-Burk plot) or by non-linear regression analysis to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

The Ki value can be calculated from the secondary plots of the slopes or y-intercepts of the primary Lineweaver-Burk plots versus the inhibitor concentration.

-

Measurement of Reactive Oxygen Species (ROS) Production

The production of ROS can be quantified using fluorescent probes that become fluorescent upon oxidation.

Protocol using Dihydroethidium (DHE):

-

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat with this compound for the desired time.

-

Staining: Remove the treatment medium and incubate the cells with a solution containing Dihydroethidium (DHE) (typically 2-10 µM) in a suitable buffer (e.g., HBSS) for 30 minutes at 37°C, protected from light.

-

Measurement:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates an increase in superoxide production.

-

Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer, and analyze the fluorescence intensity using a flow cytometer.

-

Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: Quantify the change in fluorescence intensity in treated cells relative to control cells.

Measurement of Cellular ATP Levels

Cellular ATP levels can be measured using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be quantified.

Protocol Outline:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound.

-

Cell Lysis: Lyse the cells using a suitable reagent to release the intracellular ATP.

-

Luciferase Reaction: Add a luciferin/luciferase reagent to the cell lysate.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the cell number or protein concentration.

Signaling Pathways and Logical Relationships

The inhibition of mitochondrial respiration by this compound triggers a cascade of downstream events leading to cell death. The following diagram illustrates the logical relationships between these events.

Caption: Signaling pathway of this compound-induced cell death.

Conclusion

This compound is a potent and specific inhibitor of mitochondrial respiration, targeting the cytochrome bc1 complex. This targeted action disrupts the electron transport chain, leading to ATP depletion, increased ROS production, and ultimately, apoptotic cell death in susceptible fungi. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate details of this mechanism and to explore the potential of targeting mitochondrial respiration for the development of novel antifungal agents.

References

- 1. New Insights into the Bioenergetics of Mitochondrial Disorders Using Intracellular ATP Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lornajane.net [lornajane.net]

- 3. Cytological evaluation of the effect of azoxystrobin and alternative oxidase inhibitors in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (E)-Azoxystrobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin, a broad-spectrum systemic fungicide, is a prominent member of the strobilurin class of agrochemicals. Its fungicidal activity stems from the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex, thereby blocking electron transport and halting ATP synthesis. The commercially produced and biologically active form is the (E)-isomer, chemically known as methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate. While the (Z)-isomer of azoxystrobin exists, it is primarily formed through photoisomerization of the active (E)-isomer and is not the target of industrial synthesis.[1][2] This guide provides a detailed overview of the primary synthesis pathways for (E)-Azoxystrobin, focusing on its key intermediates and experimental protocols.

Core Synthesis Strategy

The industrial synthesis of (E)-Azoxystrobin is a multi-step process that can be broadly divided into the synthesis of two key fragments, which are then coupled in the final stages. The primary approaches involve the preparation of a substituted phenylacrylate moiety and a pyrimidine ether, followed by their condensation.

Two main convergent synthesis pathways have been established:

-

Pathway A: Coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.

-

Pathway B: Coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate.

This guide will detail the synthesis of the necessary intermediates for both pathways and the final coupling reactions.

Synthesis of Key Intermediates

Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one (Intermediate for Pathway A)

This intermediate is a crucial precursor for the phenylacrylate portion of Azoxystrobin.

Reaction Scheme:

Caption: Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one.

Experimental Protocol:

-

Step 1: Synthesis of Benzofuran-2(3H)-one:

-

Step 2: Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one:

-

To the reaction mixture containing benzofuran-2(3H)-one, trimethyl orthoformate and acetic anhydride are added.[3]

-

The molar ratio of o-hydroxyphenylacetic acid to acetic anhydride to trimethyl orthoformate is typically in the range of 1:2.0-2.4:1.0-1.2.[3]

-

The reaction is heated to 105-115°C, and lower boiling point fractions are collected and removed.[3]

-

The resulting liquid is concentrated under reduced pressure to yield 3-(α-methoxy)methylenebenzofuran-2(3H)-one.[3]

-

Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (Intermediate for Pathway A)

Reaction Scheme:

Caption: Synthesis of the key chloropyrimidine intermediate.

Experimental Protocol:

-

Step 1: Synthesis of Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate:

-

3-(α-methoxy)methylenebenzofuran-2(3H)-one is reacted with 4,6-dichloropyrimidine in the presence of sodium methoxide in a suitable solvent.[4]

-

A catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to improve the reaction rate and yield.[4]

-

The reaction is typically carried out at a low temperature (0-10°C) initially, followed by a period at a slightly elevated temperature.[4]

-

-

Step 2: Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate:

-

The resulting methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate is subjected to a dealcoholization reaction.[5]

-

This is typically achieved by heating the intermediate, often in the presence of an acid catalyst like potassium bisulfate, under reduced pressure.[4]

-

The product is then purified, for example, by crystallization from a mixed solvent system like isopropyl acetate and cyclohexane.[5]

-

Quantitative Data for Intermediate Synthesis (Pathway A):

| Reaction Step | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-(α-methoxy)methylenebenzofuran-2(3H)-one + 4,6-Dichloropyrimidine | 3-(α-methoxy)methylenebenzofuran-2(3H)-one, 4,6-Dichloropyrimidine, Sodium methoxide | DABCO | Toluene | 0-10 | 1-2 | ~65 | [4] |

| Dealcoholization to (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate | Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate | Potassium bisulfate | - | 132-145 | - | >88 | [6] |

Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine (Intermediate for Pathway B)

Reaction Scheme:

Caption: Synthesis of the key cyanophenoxy pyrimidine intermediate.

Experimental Protocol:

-

Step 1: Synthesis of 4-hydroxy-6-(2-cyanophenoxy)pyrimidine:

-

2-Chlorobenzonitrile is coupled with 4,6-dihydroxypyrimidine in a high-boiling-point aprotic solvent such as N,N-dimethylformamide (DMF).[7]

-

The reaction is carried out under alkaline conditions, using a base like potassium carbonate, and in the presence of a palladium or copper catalyst.[7]

-

The reaction mixture is heated to facilitate the coupling.[7]

-

-

Step 2: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine:

Quantitative Data for Intermediate Synthesis (Pathway B):

| Reaction Step | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorobenzonitrile + 4,6-Dihydroxypyrimidine | 2-Chlorobenzonitrile, 4,6-Dihydroxypyrimidine | CuCl, Anhydrous potassium carbonate | Tetramethylene sulfone | 95-135 | 14 | - | [7] |

| Chlorination of 4-hydroxy-6-(2-cyanophenoxy)pyrimidine | 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine, Phosphorus oxychloride | Triethylamine | - | - | - | 93 | [8] |

Final Synthesis of (E)-Azoxystrobin

The final step in the synthesis of (E)-Azoxystrobin involves the coupling of the key intermediates.

Pathway A: Coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol

Reaction Scheme:

Caption: Final coupling step to form (E)-Azoxystrobin (Pathway A).

Experimental Protocol:

-

(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate and 2-cyanophenol are reacted in a solvent such as toluene or N,N-dimethylformamide (DMF).[9][10]

-

A base, typically anhydrous potassium carbonate, is used to facilitate the reaction.[9]

-

A catalyst is often employed to improve the reaction efficiency. Common catalysts include copper(I) chloride, 1,4-diazabicyclo[2.2.2]octane (DABCO), or trimethylamine.[9][10][11]

-

The reaction is heated, typically in the range of 80-110°C, for several hours until completion.[9]

-

The product is then isolated by filtration, washing, and crystallization from a suitable solvent like methanol.[9]

Quantitative Data for Final Synthesis (Pathway A):

| Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate + 2-cyanophenol | Trimethylamine hydrochloride, Potassium carbonate | Toluene | 80 | 8 | 95.38 | [9] |

| (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate + 2-cyanophenol | DABCO, Potassium carbonate | DMF | 80 | 6 | 86.1 | [10] |

| (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate + 2-cyanophenol | 2-Methyl-1,4-diazabicyclo[2.2.2]-octane, Potassium carbonate | Butyl acetate | 105 | - | 94.8 |

Pathway B: Coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate

Reaction Scheme:

Caption: Final coupling step to form (E)-Azoxystrobin (Pathway B).

Experimental Protocol:

-

4-Chloro-6-(2-cyanophenoxy)pyrimidine is reacted with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate in a high-boiling-point aprotic solvent like DMF.[7]

-

Anhydrous potassium carbonate is used as the base.[7]

-

A copper catalyst or a tertiary amine catalyst such as 4-dimethylaminopyridine (DMAP) is used.[7]

-

The reaction is carried out under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 60°C).[7]

-

The product is isolated through precipitation, filtration, and purification by recrystallization from a solvent like methanol.[7]

Quantitative Data for Final Synthesis (Pathway B):

| Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloro-6-(2-cyanophenoxy)pyrimidine + methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate | 4-Dimethylaminopyridine, Potassium carbonate | DMF | 60 | 4 | 88.6 | [7] |

Conclusion

The synthesis of (E)-Azoxystrobin is a well-established process in the agrochemical industry, with multiple viable pathways. The choice of a specific route often depends on the availability and cost of starting materials, as well as considerations for process safety and environmental impact. The key to a successful synthesis lies in the efficient preparation of the core intermediates and their subsequent high-yielding coupling. The use of catalysts such as DABCO and trimethylamine has been shown to significantly improve reaction rates and yields in the final coupling step. Further research continues to focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods for this important fungicide.

References

- 1. researchgate.net [researchgate.net]

- 2. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 3. WO2014071596A1 - Preparation method for 3-(α-methoxy) methylenebenzofuran-2(3h)-ketone - Google Patents [patents.google.com]

- 4. CN102311392A - Synthetic method of azoxystrobin and special intermediate for synthesis - Google Patents [patents.google.com]

- 5. WO2012037764A1 - Method for preparing (e)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]

- 8. CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2008043978A1 - Preparation of azoxystrobin - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

(Z)-Azoxystrobin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Z)-Azoxystrobin, an isomer of the widely used fungicide Azoxystrobin. This document details its chemical identity, physicochemical properties, and mechanism of action, presenting key data in a structured format for ease of reference and comparison.

Core Chemical Identifiers

This compound is the geometric isomer of Azoxystrobin. Key identifying information is summarized below.

| Identifier | Value |

| CAS Number | 143130-94-3[1][2][3] |

| Molecular Formula | C22H17N3O5[1][2][3][4] |

| Molecular Weight | 403.39 g/mol [1][4] |

| IUPAC Name | Methyl (2Z)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate |

| Synonyms | This compound R230310, Azoxystrobin Z-isomer[5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation development.

| Property | Value |

| Appearance | Pale Yellow to Yellow Gel to Solid[5] |

| Boiling Point (Predicted) | 581.3 ± 50.0 °C[5] |

| Density (Predicted) | 1.34 ± 0.1 g/cm³[5] |

| pKa (Predicted) | -0.93 ± 0.18[2][5] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol, and Water[5] |

| Stability | Light Sensitive[5] |

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like its E-isomer, is a strobilurin fungicide.[2][5] Its primary mode of action is the inhibition of mitochondrial respiration by blocking the electron transfer chain.[2][5] Specifically, it targets the Quinone outside (Qo) binding site of the cytochrome b-c1 complex (Complex III). This inhibition prevents the production of ATP, ultimately leading to fungal cell death.

The following diagram illustrates the logical flow of the mechanism of action.

Caption: Mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below is a generalized methodology for the analysis of this compound in environmental samples.

Protocol: Quantification of this compound in Soil Samples via HPLC-UV

-

Sample Preparation:

-

A 10g soil sample is extracted with 20 mL of acetonitrile by shaking for 1 hour.

-

The mixture is centrifuged at 4000 rpm for 10 minutes.

-

The supernatant is collected and filtered through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 254 nm.

-

-

Quantification:

-

A calibration curve is generated using certified reference standards of this compound at concentrations ranging from 0.1 to 10 µg/mL.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for this compound analysis.

Concluding Remarks

This technical guide provides foundational information on this compound for research and development purposes. The provided data on its chemical and physical properties, coupled with an understanding of its mechanism of action, are critical for its study and potential applications. The outlined experimental protocol offers a starting point for the quantitative analysis of this compound in environmental matrices. Further research into the specific biological activity and toxicological profile of the (Z)-isomer compared to the more common (E)-isomer is warranted.

References

(Z)-Azoxystrobin as a Quinone outside Inhibitor (QoI): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of agrochemicals.[1] Derived from naturally occurring compounds, azoxystrobin has become a cornerstone in modern agriculture for the control of a wide range of fungal pathogens across numerous crops.[2] Its efficacy stems from its specific mode of action as a Quinone outside Inhibitor (QoI), targeting mitochondrial respiration in fungi. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism, quantitative efficacy, and the experimental protocols used to characterize its activity.

Chemical and Physical Properties

This compound is the active stereoisomer of the azoxystrobin molecule. Below are its key chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | methyl (2Z)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyacrylate | [3] |

| CAS Number | 131860-33-8 | [3] |

| Molecular Formula | C₂₂H₁₇N₃O₅ | [3] |

| Molecular Weight | 403.4 g/mol | [3] |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Solubility in Water | 6 mg/L at 20°C | General Knowledge |

| Melting Point | 116 °C | General Knowledge |

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[4][5] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby halting the production of ATP, the essential energy currency of the cell.[3] The disruption of the electron transport chain leads to a cascade of events, including the generation of reactive oxygen species (ROS) and ultimately, fungal cell death.[4]

The binding of azoxystrobin to the Qo site is highly specific. The methoxyacrylate toxophore of the azoxystrobin molecule fits into a pocket formed by amino acid residues F128 and Y132 of the cytochrome b subunit.[6] The specificity of this interaction is a key determinant of its potent fungicidal activity.

Quantitative Efficacy Data

The efficacy of this compound is often quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal mycelial growth in vitro. The table below summarizes the EC₅₀ values of azoxystrobin against various plant pathogenic fungi.

| Fungal Species | Disease | EC₅₀ (µg/mL) | Reference |

| Alternaria alternata | Pecan black spot | 1.86 | [7] |

| Rhizoctonia solani | Rice sheath blight | 1.251 | [8] |

| Puccinia triticina | Wheat leaf rust | 0.04 - 0.12 (IC₅₀) | [9] |

| Mycosphaerella fijiensis | Black Sigatoka of banana | >10 (for resistant strains) | [10] |

| Sclerotinia sclerotiorum | White mold | 0.11 - 0.62 | General Knowledge |

| Botrytis cinerea | Gray mold | 0.02 - 0.05 | General Knowledge |

Note: IC₅₀ (half-maximal inhibitory concentration) is conceptually similar to EC₅₀ and is often used interchangeably in this context.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Mitochondrial Respiration Inhibition Assay

This protocol describes the measurement of oxygen consumption rate (OCR) in fungal cells or isolated mitochondria to assess the inhibitory effect of this compound. The Seahorse XF Analyzer is a common instrument for this purpose.

Objective: To determine the effect of this compound on mitochondrial respiration.

Materials:

-

Fungal culture or isolated mitochondria

-

Seahorse XF96 or similar extracellular flux analyzer

-

Seahorse XF cell culture microplates

-

Assay medium (e.g., non-buffered DMEM or specific fungal growth medium, supplemented with substrates like glucose, pyruvate, and glutamine)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Mitochondrial inhibitors:

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Procedure:

-

Cell/Mitochondria Preparation:

-

For whole cells: Seed fungal spores or mycelial fragments into a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere and grow.

-

For isolated mitochondria: Isolate mitochondria from fungal cells using a standard protocol (e.g., differential centrifugation). Determine the protein concentration of the mitochondrial suspension.

-

-

Assay Plate Preparation:

-

On the day of the assay, replace the culture medium with pre-warmed assay medium.

-

For isolated mitochondria, add a specific amount of mitochondrial protein to each well containing assay buffer.

-

-

Incubation: Incubate the plate in a non-CO₂ incubator at the optimal temperature for the fungus for approximately 1 hour to allow temperature and pH to equilibrate.

-

Compound Loading: Prepare a stock solution of this compound and the mitochondrial inhibitors. Load the compounds into the injection ports of the sensor cartridge of the Seahorse analyzer.

-

Seahorse XF Analyzer Measurement:

-

Calibrate the Seahorse XF analyzer.

-

Place the cell plate in the analyzer.

-

The instrument will measure the basal oxygen consumption rate (OCR).

-

Sequentially inject the compounds and measure the OCR after each injection:

-

This compound: To measure its direct effect on respiration.

-

Oligomycin: To determine the proportion of respiration linked to ATP synthesis.

-

FCCP: To measure the maximal respiration rate.

-

Rotenone & Antimycin A: To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: The Seahorse software calculates the OCR at different stages. The inhibitory effect of this compound is determined by comparing the OCR of treated cells/mitochondria to that of untreated controls.

Cytochrome bc1 Complex Activity Assay

This spectrophotometric assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Objective: To directly measure the inhibitory effect of this compound on the activity of the cytochrome bc1 complex.

Materials:

-

Isolated mitochondria or purified cytochrome bc1 complex

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Substrate: Decylubiquinol (DBH₂) or other ubiquinol analog

-

Electron acceptor: Cytochrome c (from horse heart)

-

This compound stock solution

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a fresh solution of decylubiquinol (DBH₂) by reducing decylubiquinone with sodium borohydride.

-

Prepare solutions of cytochrome c and this compound in the assay buffer.

-

-

Assay Mixture: In a cuvette, prepare the reaction mixture containing assay buffer, cytochrome c, and the mitochondrial/enzyme preparation.

-

Pre-incubation with Inhibitor: Add various concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 25°C). A control with no inhibitor should be included.

-

Initiation of Reaction: Start the reaction by adding the substrate, decylubiquinol.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm over time. This corresponds to the reduction of cytochrome c.

-

Data Analysis:

-

Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

-

To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk plot).

-

ATP Production Inhibition Assay

This assay quantifies the amount of ATP produced by mitochondria in the presence and absence of this compound. A common method utilizes a luciferase-based bioluminescence assay.

Objective: To measure the impact of this compound on ATP synthesis.

Materials:

-

Isolated mitochondria

-

Respiration buffer (containing substrates like pyruvate and malate)

-

ADP

-

This compound stock solution

-

ATP assay kit (containing luciferase and D-luciferin)

-

Luminometer

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria and determine their protein concentration.

-

Reaction Setup: In a microplate, add the isolated mitochondria to the respiration buffer.

-

Inhibitor Treatment: Add different concentrations of this compound to the wells and pre-incubate.

-

Initiation of ATP Synthesis: Start the ATP synthesis by adding a known concentration of ADP.

-

Incubation: Incubate the plate at a controlled temperature for a specific time to allow for ATP production.

-

ATP Measurement:

-

At the end of the incubation period, stop the reaction (e.g., by adding a lysis buffer that also inactivates ATPases).

-

Add the luciferase/luciferin reagent from the ATP assay kit to the wells.

-

Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the amount of ATP produced in each sample based on the standard curve.

-

Determine the percentage of inhibition of ATP production by this compound at different concentrations.

-

Resistance Mechanisms

The extensive use of QoI fungicides has led to the development of resistance in many fungal populations. The primary mechanism of resistance to azoxystrobin is a point mutation in the cytochrome b gene (cytb). The most common mutation is the substitution of glycine with alanine at position 143 (G143A). This single amino acid change sterically hinders the binding of azoxystrobin to the Qo site, rendering the fungicide ineffective. Other mutations, such as F129L, have also been associated with reduced sensitivity to QoI fungicides.

Conclusion

This compound is a highly effective fungicide that plays a critical role in global food production. Its specific mode of action, targeting the cytochrome bc1 complex in the mitochondrial electron transport chain, provides a potent mechanism for controlling a broad spectrum of fungal pathogens. Understanding the detailed biochemical interactions, quantitative efficacy, and the experimental methods used to characterize its activity is essential for its responsible use, the management of fungicide resistance, and the development of new and improved fungicidal agents. The protocols and data presented in this guide offer a comprehensive technical resource for researchers and professionals working in the fields of mycology, agrochemistry, and drug development.

References

- 1. Unveiling the ecotoxicological effects of azoxystrobin-based fungicides at realistic concentrations on the land snail, Theba pisana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Efficacy of Azoxystrobin on Mycotoxins and Related Fungi in Italian Paddy Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity Spectrum of (Z)-Azoxystrobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Azoxystrobin, a member of the strobilurin class of fungicides, exhibits a broad spectrum of biological activity, primarily centered on the inhibition of fungal mitochondrial respiration.[1][2] Its primary mechanism of action involves binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3] This binding blocks electron transfer, thereby inhibiting ATP synthesis, which is crucial for fungal spore germination and mycelial growth.[3] While its fungicidal properties are well-documented, emerging research indicates a wider range of biological effects, including potential applications in cancer therapy through the modulation of cellular signaling pathways, as well as ecotoxicological impacts on non-target organisms. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting quantitative efficacy data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Fungicidal Activity Spectrum

This compound is renowned for its broad-spectrum fungicidal activity, effectively controlling a wide array of pathogenic fungi across the four major fungal phyla: Ascomycota, Basidiomycota, Deuteromycota, and Oomycota. Its systemic and translaminar properties allow it to be absorbed by and transported within the plant, providing protection to both treated and untreated parts.[3]

Quantitative Fungicidal Efficacy

The efficacy of this compound against various fungal pathogens is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth or spore germination. The following table summarizes the EC50 values for this compound against a range of plant pathogenic fungi.

| Fungal Species | Common Disease | EC50 (µg/mL) | Reference |

| Alternaria alternata | Alternaria black spot | 1.86 | [4] |

| Alternaria solani (sensitive) | Early blight | 0.011 - 0.090 | [5] |

| Alternaria solani (reduced sensitivity) | Early blight | 1.210 - 3.400 | [5] |

| Sclerotinia sclerotiorum | White mold | 0.1127 - 0.6163 | [6] |

| Magnaporthiopsis maydis | Late wilt of maize | < 0.016 | [7] |

| Colletotrichum gloeosporioides | Anthracnose | Complete inhibition at tested concentrations | [8] |

Effects on Non-Target Organisms and Cells

The potent inhibitory effect of this compound on mitochondrial respiration is not entirely specific to fungi, leading to a range of effects on non-target organisms and cell lines.

Ecotoxicity

This compound displays varying levels of toxicity to different non-target organisms. It is generally considered to have low mammalian toxicity but can be toxic to aquatic organisms.

| Organism | Test Type | Value | Reference |

| Rat | Oral LD50 | >5000 mg/kg | [9] |

| Rat | Dermal LD50 | >2000 mg/kg | [10] |

| Rat | Inhalation LC50 (4h) | 0.7 mg/L | [10] |

| Daphnia magna (Water flea) | EC50 | Not specified | [4] |

| Fish | LC50 | Not specified | [4] |

Cytotoxicity in Mammalian Cell Lines

Recent studies have explored the cytotoxic effects of this compound on various mammalian cell lines, revealing its potential as an anticancer agent.

| Cell Line | Assay | IC50 (µM) | Reference |

| Human myelogenous leukemia (HL-60RG) | Cell Viability | Not specified | [9] |

| Human T-cell leukemia (MOLT-4F) | Cell Viability | Not specified | [9] |

| Oral leukoplakia (DOK) | CCK8 Assay | Not specified | [1] |

| Human esophageal squamous cell carcinoma (CAL27) | CCK8 Assay | 4.4 (24h), 6.5 (48h), 5.9 (72h) | [11] |

| Human esophageal squamous cell carcinoma (SCC15) | CCK8 Assay | 7.82 (24h), 7.51 (48h), 8.02 (72h) | [11] |

| Human neuroblastoma (SH-SY5Y) | MTT Assay | Not specified | [12] |

Signaling Pathways Modulated by this compound

Beyond its direct impact on mitochondrial respiration, this compound has been shown to modulate key cellular signaling pathways, particularly in the context of cancer cell apoptosis.

PI3K/AKT and MAPK Signaling Pathways

In studies on oral leukoplakia and other cancer cells, this compound has been demonstrated to induce apoptosis by inhibiting the PI3K/AKT pathway and modulating the MAPK pathway.[1][9][10] It leads to a decrease in the expression of PI3K and AKT, and phosphorylated ERK, while increasing the phosphorylation of p38 and JNK.[1][10]

Caption: Azoxystrobin-induced modulation of PI3K/AKT and MAPK signaling pathways leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the minimum inhibitory concentration (MIC) of azoxystrobin against fungal isolates.[13][14][15][16][17]

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium buffered with MOPS

-

This compound stock solution (in DMSO)

-

Fungal inoculum (adjusted to 0.5-2.5 x 10^3 CFU/mL)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plates.

-

Inoculate each well with the fungal suspension. Include a growth control (no fungicide) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (typically 28-35°C) for 24-72 hours, depending on the fungal species.

-

Determine the MIC, which is the lowest concentration of azoxystrobin that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition compared to the growth control), either visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]

Materials:

-

96-well plates

-

Mammalian cells of interest

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Caption: Workflow for the MTT cytotoxicity assay.

Inhibition of Mitochondrial Respiration

This assay directly measures the effect of this compound on the mitochondrial electron transport chain.[8][11][22][23]

Materials:

-

Isolated mitochondria or permeabilized cells

-

Respiration buffer

-

Substrates for Complex I (e.g., pyruvate, glutamate) and Complex II (e.g., succinate)

-

This compound

-

Oxygen electrode or a Seahorse XF Analyzer

Procedure:

-

Prepare a suspension of isolated mitochondria or permeabilized cells in the respiration buffer.

-

Add the respiratory substrates to initiate oxygen consumption.

-

Monitor the basal oxygen consumption rate.

-

Inject this compound into the chamber and continue to monitor the oxygen consumption rate to determine the extent of inhibition.

-

The specific inhibition of Complex III can be confirmed by observing the lack of effect when Complex IV is directly stimulated (e.g., with TMPD/ascorbate).

Caption: Workflow for measuring the inhibition of mitochondrial respiration.

Spore Germination Assay

This assay evaluates the effect of this compound on the germination of fungal spores.[24][25][26][27][28]

Materials:

-

Fungal spores

-

Germination medium (e.g., potato dextrose agar or a defined liquid medium)

-

This compound stock solution

-

Microscope slides or microtiter plates

-

Microscope

Procedure:

-

Prepare a suspension of fungal spores in the germination medium.

-

Add various concentrations of this compound to the spore suspension.

-

Incubate the treated spores under conditions optimal for germination (e.g., specific temperature and humidity).

-

After a defined incubation period, observe the spores under a microscope.

-

Determine the percentage of germinated spores (spores with a germ tube length equal to or greater than the spore diameter) in the treated and control samples.

Caption: Workflow for the spore germination assay.

Mycelial Growth Inhibition Assay

This assay assesses the impact of this compound on the vegetative growth of fungi.[4][7][29]

Materials:

-

Fungal culture

-

Solid growth medium (e.g., potato dextrose agar) amended with various concentrations of this compound

-

Petri dishes

-

Cork borer or scalpel

Procedure:

-

Prepare Petri dishes containing the growth medium amended with a range of this compound concentrations.

-

Inoculate the center of each plate with a mycelial plug taken from the margin of an actively growing fungal colony.

-

Incubate the plates at an appropriate temperature.

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

Caption: Workflow for the mycelial growth inhibition assay.

Conclusion

This compound remains a cornerstone of modern fungal disease management due to its broad-spectrum activity and systemic properties. Its well-defined mechanism of action, the inhibition of mitochondrial respiration, provides a clear basis for its fungicidal effects. However, the expanding body of research highlights a more complex biological profile. The observed modulation of critical signaling pathways such as PI3K/AKT and MAPK in mammalian cells opens new avenues for its potential application in oncology. Concurrently, the ecotoxicological data underscore the importance of responsible use to mitigate adverse effects on non-target organisms. This technical guide provides a foundational resource for researchers and professionals engaged in the study and application of this compound, offering a synthesis of its biological activities, quantitative data for comparative analysis, and detailed experimental frameworks to guide future investigations. Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to explore its full therapeutic and biotechnological potential.

References

- 1. Azoxystrobin induces apoptosis via PI3K/AKT and MAPK signal pathways in oral leukoplakia progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. pomais.com [pomais.com]

- 4. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Istanbul University Press [iupress.istanbul.edu.tr]

- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. google.com [google.com]

- 18. bds.berkeley.edu [bds.berkeley.edu]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. Azoxystrobin Reduces Oral Carcinogenesis by Suppressing Mitochondrial Complex III Activity and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Azoxystrobin, a mitochondrial complex III Qo site inhibitor, exerts beneficial metabolic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fungicide assay by spore germination in shaker flasks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Spore Germination as a Target for Antifungal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Development of a high-throughput spore germination test to assess the toxicity of pesticides on arbuscular mycorrhizal fungi | Semantic Scholar [semanticscholar.org]

- 29. Enhanced Fungicidal Efficacy by Co-Delivery of Azoxystrobin and Diniconazole with Cauliflower-Like Metal–Organic Frameworks NH2-Al-MIL-101 [mdpi.com]

An In-depth Technical Guide to the Environmental Fate and Degradation of Azoxystrobin Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of azoxystrobin and its isomers. Azoxystrobin, a broad-spectrum fungicide, is widely used in agriculture, making the study of its environmental persistence and transformation crucial for assessing its ecological impact. This document details the abiotic and biotic degradation pathways of azoxystrobin, with a focus on its E and Z isomers, summarizing key quantitative data and outlining the experimental protocols used in these assessments.

Abiotic Degradation of Azoxystrobin Isomers

The primary abiotic degradation pathways for azoxystrobin in the environment are photolysis and hydrolysis. These processes contribute significantly to the transformation and breakdown of the parent compound and its isomers.

Photolysis

Photolysis, or degradation by light, is a major route of transformation for azoxystrobin, leading to the isomerization of the biologically active E-isomer to the less active Z-isomer, as well as further degradation to various photoproducts.

The E-isomer of azoxystrobin is the predominant and most biologically active form used in commercial fungicide formulations.[1][2] However, upon exposure to environmental light, it can undergo photoisomerization to the Z-isomer.[1][2] This conversion is a significant factor in the environmental persistence and overall efficacy of the fungicide.

Experimental Protocol: Photolysis Study in Organic Solvents

To investigate the photochemistry of azoxystrobin in environments mimicking the polarity of leaf waxes, studies have been conducted in organic solvents such as n-heptane and isopropanol.[3]

-

Sample Preparation: A solution of E-azoxystrobin is prepared in the chosen organic solvent (e.g., n-heptane or isopropanol).

-

Irradiation: The solution is irradiated using a light source that simulates sunlight, such as a xenon arc lamp.[4]

-

Analysis: The concentrations of the E and Z isomers and any degradation products are monitored over time using High-Performance Liquid Chromatography (HPLC) with a UV detector.[5] Further identification of photoproducts can be achieved using mass spectrometry (MS).[3][6]

-

Quantum Yield Calculation: The quantum yield of photoisomerization and photodegradation is determined by comparing the rate of transformation to the rate of absorption of light by the molecule.

Quantitative Data on Azoxystrobin Photolysis

| Parameter | Value | Conditions | Reference |

| E to Z Isomerization Quantum Yield | 0.75 ± 0.08 | In n-heptane/isopropanol | [3] |

| Z to E Isomerization Chemical Yield | 0.95 ± 0.1 | In n-heptane/isopropanol | [3] |

| Photodegradation Quantum Yield (from E-isomer) | 0.073 ± 0.008 | In n-heptane/isopropanol | [7] |

| Pseudo Photostationary Equilibrium [E]/[Z] Ratio | 2.0 ± 0.1 | In n-heptane/isopropanol | [3][7] |

| Photolysis Half-life (DT50) in Water | 8.7–13.9 days | pH 7 | [8] |

Photodegradation Pathway of Azoxystrobin

The phototransformation of azoxystrobin involves several parallel reaction pathways.[4] These include the primary photoisomerization from the E to the Z isomer.[4] Further degradation can occur through photo-hydrolysis of the methyl ester and nitrile groups, cleavage of the acrylate double bond, and photohydrolytic ether cleavage between the aromatic rings to form phenols.[4]

References

- 1. Estimating half-lives for pesticide dissipation from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and New Mechanism of Azoxystrobin Biodegradation by an Ochrobactrum anthropi Strain SH14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurolab.net [eurolab.net]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdpr.ca.gov [cdpr.ca.gov]

Toxicological Profile of (Z)-Azoxystrobin on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the current toxicological data for azoxystrobin, with a specific focus on its (Z)-isomer where data is available. It is intended for informational purposes for a scientific audience and should not be used for regulatory decision-making without consulting primary literature and regulatory agency assessments.

Introduction

Azoxystrobin, a broad-spectrum fungicide belonging to the strobilurin class, is widely used in agriculture to control a variety of fungal pathogens on numerous crops. Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[1][2] Azoxystrobin exists as two geometric isomers, the biologically active (E)-isomer and the (Z)-isomer (also known as R230310). The commercial product is predominantly the (E)-isomer. However, exposure to sunlight can lead to the photoisomerization of the (E)-isomer to the (Z)-isomer, which has been identified as a significant transformation product in the environment.[3] Understanding the toxicological profile of this (Z)-isomer on non-target organisms is therefore crucial for a comprehensive environmental risk assessment.

This technical guide summarizes the available quantitative toxicological data for azoxystrobin and, where possible, its (Z)-isomer, on various non-target organisms. It also provides detailed descriptions of the experimental protocols relevant to these studies and visual representations of the key signaling pathways involved in its toxicity. A significant data gap exists in the public domain regarding the specific ecotoxicology of the (Z)-azoxystrobin isomer. Consequently, much of the data presented herein pertains to the parent compound, azoxystrobin, which is primarily the (E)-isomer. This information serves as a critical surrogate for understanding the potential risks of the (Z)-isomer, while highlighting the urgent need for further research on this specific environmental transformation product.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of azoxystrobin to a range of non-target organisms. It is important to note that this data primarily reflects the effects of the (E)-isomer, as specified in the cited studies.

Aquatic Organisms

Azoxystrobin is recognized as being highly toxic to aquatic invertebrates and moderately to highly toxic to fish and aquatic plants.[4]

Table 1: Acute and Chronic Toxicity of Azoxystrobin to Aquatic Organisms

| Organism | Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 470 | 96 hours | [5] |

| Lepomis macrochirus (Bluegill Sunfish) | LC50 | 1100 | 96 hours | [5] | |

| Cyprinus carpio (Common Carp) | LC50 | 1600 | 96 hours | [5] | |

| Invertebrates | Daphnia magna (Water Flea) | EC50 (Immobilisation) | 259 | 48 hours | [5] |

| Daphnia magna (Water Flea) | NOEC (Reproduction) | 44 | 21 days | [5] | |

| Americamysis bahia (Mysid Shrimp) | LC50 | 48 | 96 hours | [5] | |

| Algae | Pseudokirchneriella subcapitata | EC50 (Growth Inhibition) | 197 | 72 hours | [5] |

| Navicula pelliculosa (Diatom) | NOEC | 20 | - | [4] |

Terrestrial Organisms

Azoxystrobin generally shows lower toxicity to terrestrial organisms compared to aquatic life.[4]

Table 2: Acute and Chronic Toxicity of Azoxystrobin to Terrestrial Organisms

| Organism | Species | Endpoint | Value | Exposure Route | Reference |

| Earthworms | Eisenia fetida | LC50 | >1000 mg/kg soil | 14 days | [6] |

| Eisenia fetida | NOEC (Reproduction) | 23.2 mg/kg soil | 56 days | [6] | |

| Honeybees | Apis mellifera | LD50 (Oral) | >25 µ g/bee | 48 hours | [7] |

| Apis mellifera | LD50 (Contact) | >200 µ g/bee | 48 hours | [7] | |

| Birds | Colinus virginianus (Bobwhite Quail) | LD50 (Oral) | >2000 mg/kg bw | Single dose | [7] |

| Colinus virginianus (Bobwhite Quail) | LC50 (Dietary) | >5200 ppm | 5 days | [7] | |

| Anas platyrhynchos (Mallard Duck) | LD50 (Oral) | >2000 mg/kg bw | Single dose | [7] | |

| Anas platyrhynchos (Mallard Duck) | LC50 (Dietary) | >5200 ppm | 5 days | [7] |

Mammals

Azoxystrobin exhibits low acute toxicity to mammals via oral and dermal routes.[8]

Table 3: Acute Toxicity of Azoxystrobin to Mammals

| Organism | Species | Endpoint | Value | Exposure Route | Reference |

| Mammals | Rat | LD50 | >5000 mg/kg bw | Oral | [8] |

| Rat | LD50 | >2000 mg/kg bw | Dermal | [8] | |

| Rat | LC50 | 0.7 mg/L | Inhalation | ||

| Mouse | LD50 | >5000 mg/kg bw | Oral | [9] |

An acute oral toxicity study on a mixture containing the (Z)-isomer of azoxystrobin (R230310) in mice was noted, but specific quantitative data for the isomer itself is not publicly available.[9]

Experimental Protocols

The toxicological data presented in this guide are primarily generated following standardized international guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality, reproducibility, and comparability across different laboratories and chemical substances.

Aquatic Toxicity Testing

1. Fish Acute Toxicity Test (OECD 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Zebrafish (Danio rerio).

-

Methodology:

-

Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.

-

A control group is maintained in water without the test substance.

-

Mortality and sublethal effects (e.g., abnormal behavior) are observed and recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test.

-

The LC50 is calculated using statistical methods (e.g., probit analysis).

-

2. Daphnia sp. Acute Immobilisation Test (OECD 202)

-

Objective: To determine the concentration of a substance that causes 50% of Daphnia magna to become immobilized (EC50) after 48 hours of exposure.

-

Test Organisms: Daphnia magna neonates (less than 24 hours old).

-

Methodology:

-